molecular formula C10H12N2O3 B15537928 2-Amino-2-oxoethyl 3-amino-4-methylbenzoate

2-Amino-2-oxoethyl 3-amino-4-methylbenzoate

Cat. No.: B15537928
M. Wt: 208.21 g/mol
InChI Key: LVYHWUYMKUSIHU-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl 3-amino-4-methylbenzoate (CAS 438595-66-5) is an organic ester derivative with a molecular formula of C 10 H 12 N 2 O 3 and a molecular weight of 208.21 g/mol . This compound serves as a versatile chemical intermediate, particularly valued in research and development for the synthesis of more complex molecules. Its structure features a benzoate moiety substituted with both amino and methyl groups, which confers specific reactivity and stability . The primary research applications of this compound are found in pharmaceutical and specialty chemical synthesis. It functions as a key building block for Active Pharmaceutical Ingredients (APIs) and is investigated for use in anti-inflammatory and antimicrobial formulations . Furthermore, its chemical properties make it suitable for developing colorants, dyes, and agrochemicals, where it acts as a precursor in the creation of effective and stable compounds . The synthesis of this compound can be achieved through several laboratory-scale routes. A common method involves the conversion of 3-amino-4-methylbenzoic acid to its acyl chloride derivative, followed by esterification with 2-amino-2-oxoethanol . Analytically, the structure and purity are confirmed via techniques including 1 H NMR and IR spectroscopy . Researchers should note that this compound has a predicted LogP of approximately 1.7 and demonstrates moderate solubility in polar aprotic solvents like DMF and DMSO . It is stable when stored sealed in a dry environment at 2-8°C . Handling and Use: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 3-amino-4-methylbenzoate

InChI

InChI=1S/C10H12N2O3/c1-6-2-3-7(4-8(6)11)10(14)15-5-9(12)13/h2-4H,5,11H2,1H3,(H2,12,13)

InChI Key

LVYHWUYMKUSIHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCC(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl, amino) increase solubility in organic solvents and stabilize charge distribution.
  • Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity in electrophilic substitutions but reduce solubility in aqueous media.
  • Positional effects: Para-substituents (e.g., 4-nitro) exert stronger electronic effects than meta-substituents (e.g., 3-amino).
2.2 Substituent Variations on the Oxoethyl Group

The 2-amino-2-oxoethyl group’s modifications influence steric bulk and hydrogen-bonding capacity:

Compound Name Oxoethyl Substituents Implications Reference
Target compound 2-amino-2-oxoethyl Facilitates hydrogen bonding and crystallinity.
(2-morpholin-4-yl-2-oxoethyl) 4-(dimethylamino)benzoate Morpholine ring Increased steric hindrance; potential for altered pharmacokinetics.
[2-(benzylamino)-2-oxoethyl] 2-bromobenzoate Benzylamino group Enhanced lipophilicity; reduced crystallinity due to bulky substituent.

Key Observations :

  • Bulky substituents (e.g., benzyl, morpholine) reduce crystallinity and may hinder intermolecular interactions.
  • Hydrogen-bonding groups (e.g., amino) promote stable crystal packing, as seen in ’s monohydrate derivative .
2.4 Crystallographic Features

X-ray analyses of Compounds I–III () revealed:

  • Compound I (4-bromo) : Dense hydrogen-bonding networks between –NH₂ and ester carbonyl groups stabilize the lattice.
  • Compound II (4-nitro) : Nitro groups induce planar molecular conformations, favoring π-π stacking.
  • Compound III (4-amino monohydrate): Water molecules mediate H-bonding, enhancing thermal stability .

The target compound’s crystallographic data are unspecified, but its 3-amino-4-methyl substituents likely promote H-bonding similar to Compound III.

Physicochemical Implications

  • Solubility: Methyl and amino groups improve organic solubility, whereas nitro or bromo substituents favor non-polar environments.
  • Reactivity : Electron-withdrawing groups (e.g., nitro) activate the benzoate ring for nucleophilic attack, while electron-donating groups (e.g., methyl) stabilize positive charges.
  • Thermal Stability: Crystallinity and H-bonding (e.g., in monohydrates) correlate with higher melting points .

Preparation Methods

Reaction Mechanism and Procedure

This method involves converting 3-amino-4-methylbenzoic acid into its acyl chloride derivative, followed by nucleophilic acyl substitution with 2-amino-2-oxoethanol. The process mirrors the synthesis of methyl 3-amino-4-methylbenzoate, where thionyl chloride (SOCl₂) facilitates carboxylic acid activation.

Steps :

  • Acyl Chloride Formation :
    • 3-Amino-4-methylbenzoic acid reacts with SOCl₂ under anhydrous conditions to form 3-amino-4-methylbenzoyl chloride.
    • Key Condition : Reflux in SOCl₂ for 4 hours.
  • Esterification :
    • The acyl chloride reacts with 2-amino-2-oxoethanol in the presence of a base (e.g., pyridine) to neutralize HCl.
    • Solvent : Anhydrous dichloromethane or tetrahydrofuran.

Challenges :

  • Amino Group Reactivity : The unprotected amino groups on both reactants risk side reactions (e.g., amidation or polymerization).
  • Yield Optimization : Reported yields for analogous methyl/ethyl esters exceed 95%, but steric and electronic effects may reduce efficiency here.

Transesterification Using Cesium Carbonate

Base-Promoted Alkoxy Exchange

Drawing from cesium carbonate’s efficacy in ester-amide transformations, this method replaces the alkoxy group of methyl 3-amino-4-methylbenzoate with 2-amino-2-oxoethanol.

Steps :

  • Substrate Preparation :
    • Methyl 3-amino-4-methylbenzoate is synthesized via hydrogenation of 4-methyl-3-nitrobenzoate or direct esterification.
  • Transesterification :
    • Reagents : Cesium carbonate (1.5 equiv), 2-amino-2-oxoethanol (2.0 equiv).
    • Solvent : Anhydrous acetonitrile or dimethylformamide.
    • Conditions : Stirring at 25°C for 24 hours.

Mechanistic Insight :
Cesium ions coordinate with the ester carbonyl, enhancing electrophilicity and facilitating nucleophilic attack by the alcohol’s deprotonated oxygen.

Data Comparison :

Parameter Methyl Ester Target Compound (Predicted)
Temperature Reflux 25°C
Yield 97% 70–85%
Reaction Time 4 hours 24 hours

Mitsunobu Reaction for Direct Esterification

Coupling Under Redox Conditions

The Mitsunobu reaction leverages diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-amino-4-methylbenzoic acid with 2-amino-2-oxoethanol.

Steps :

  • Activation :
    • The carboxylic acid and alcohol are dissolved in tetrahydrofuran.
    • DEAD and triphenylphosphine are added sequentially to generate the active oxyphosphonium intermediate.
  • Ester Formation :
    • Nucleophilic displacement of the intermediate by the alcohol yields the ester.

Advantages :

  • Stereochemical Control : Retention of configuration at the alcohol’s chiral center (if applicable).
  • Mild Conditions : Proceeds at room temperature.

Limitations :

  • Cost : High reagent expense limits scalability.
  • Byproduct Removal : Triphenylphosphine oxide requires column chromatography.

Comparative Analysis of Methods

Efficiency and Practicality

Method Yield Cost Scalability Key Challenge
Acyl Chloride High Low High Amino group protection
Transesterification Moderate Moderate Moderate Prolonged reaction time
Mitsunobu High High Low Byproduct removal

Synthetic Recommendations :

  • Lab-Scale : Acyl chloride method for its high yield and simplicity.
  • Industrial Scale : Transesterification with cesium carbonate, balancing cost and throughput.

Structural and Solubility Considerations

Physicochemical Properties

  • LogP : Predicted ~1.7 (similar to methyl 3-amino-4-methylbenzoate).
  • Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen-bonding groups.
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; storage at 2–8°C recommended.

Q & A

Q. What are standard synthesis routes for 2-amino-2-oxoethyl benzoate derivatives, and how are reaction conditions optimized?

The synthesis typically involves reacting substituted sodium benzoates with chloroacetic acid amide in dimethylformamide (DMF) at elevated temperatures (475–477 K). Reaction yields (~78%) depend on stoichiometric ratios, solvent selection, and temperature control. For example, bromo/nitro/amino substituents on the benzoate ring require careful adjustment of reaction times and purification steps (e.g., recrystallization in CHCl₃/C₆H₆/CH₃OH mixtures) to isolate pure products . Validation via 1^1H NMR (e.g., aromatic proton doublets at δ 7.95 ppm) ensures structural fidelity.

Q. How are crystallographic data collected and refined for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves Cu Kα radiation (λ = 1.54184 Å) at 291 K, with absorption corrections applied via multi-scan methods (e.g., SADABS). Refinement uses SHELXL2014/8, with hydrogen atoms placed geometrically (riding model) or located via difference-Fourier maps for N–H/O–H groups. R-factors (e.g., R[F2>2σ(F2)]=0.053R[F^2 > 2σ(F^2)] = 0.053) and residual electron density (<0.24 e Å3^{-3}) validate model accuracy .

Q. What spectroscopic techniques confirm the compound’s purity and structure?

  • NMR : Aromatic protons (δ 7.61–7.95 ppm) and methylene groups (δ 4.72 ppm) confirm substitution patterns.
  • IR : Amide C=O stretches (~1680 cm1^{-1}) and ester C–O vibrations (~1250 cm1^{-1}) verify functional groups.
  • HPLC : Reverse-phase chromatography (C18 column, methanol/water eluent) assesses purity (>98%) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., hydrogen bonding vs. halogen interactions) be resolved?

Contradictions arise when intermolecular interactions (e.g., N–H⋯O vs. Br⋯Br) compete in crystal packing. Use Hirshfeld surface analysis to quantify interaction contributions. For example, in 2-amino-2-oxoethyl 4-bromobenzoate, Br⋯Br contacts (3.519 Å) are 0.18 Å shorter than van der Waals radii, forming supramolecular chains. Compare lattice energies via DFT calculations (e.g., Gaussian09) to determine dominant packing forces .

Q. What strategies optimize reaction yields when synthesizing derivatives with bulky substituents?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic precursors.
  • Catalysis : Add K₂CO₃ to deprotonate intermediates and accelerate nucleophilic substitution.
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes at 393 K) while maintaining yields (~75%) .

Q. How do substituents influence supramolecular assembly in crystal lattices?

Electron-withdrawing groups (e.g., –NO₂) favor centrosymmetric dimerization via N–H⋯O bonds, while electron-donating groups (–NH₂) promote helical chains through O–H⋯O interactions. For example, 2-amino-2-oxoethyl 4-nitrobenzoate forms dimers with O⋯O contacts (2.874 Å), whereas the 4-amino derivative exhibits water-mediated hydrogen bonding (O1W–H⋯O3 = 2.916 Å) .

Q. What computational methods predict biological activity or material properties?

  • Molecular docking (AutoDock Vina) : Screens binding affinity to enzymes (e.g., cyclooxygenase) using the compound’s 3D structure.
  • DFT (B3LYP/6-311++G )**: Calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and charge transfer efficiency .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Thermogravimetric analysis (TGA) : Verify decomposition points (e.g., 475–477 K) against literature.
  • Cross-validate NMR : Compare chemical shifts with structurally analogous compounds (e.g., ethyl 4-aminobenzoate derivatives) .
  • Replicate synthesis : Ensure consistent purification protocols (e.g., column chromatography vs. recrystallization) to isolate identical polymorphs.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for 2-Amino-2-oxoethyl Benzoate Derivatives

Parameter4-Bromo Derivative4-Nitro Derivative4-Amino Derivative
Space groupP21/nP2_1/nP1P\overline{1}P21/cP2_1/c
RintR_{\text{int}}0.0330.0180.055
H-bond motifR33(12)R_3^3(12)CentrosymmetricWater-mediated
Dominant interactionBr⋯Br (3.519 Å)O⋯O (2.874 Å)N–H⋯O (2.916 Å)

Q. Table 2. Reaction Optimization for 4-Substituted Derivatives

ConditionYield (%)Purity (%)
DMF, 475 K, 12 h7898.5
DMSO, 393 K, 6 h7297.2
Microwave, 393 K7598.0

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